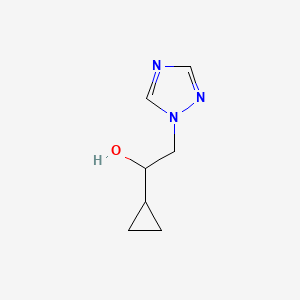
N-(3-Amino-4-methylphenyl)-4-methoxybenzamid
Übersicht
Beschreibung
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is used as a precursor in the synthesis of complex organic molecules and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
Target of Action
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Result of Action
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.
Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group in intermediates, converting them to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzamides and their derivatives, which are valuable intermediates in drug synthesis .
Vergleich Mit ähnlichen Verbindungen
N-(3-Amino-4-methylphenyl)benzamide: Lacks the methoxy group, making it less versatile in certain reactions.
N-(4-Methoxyphenyl)benzamide: Lacks the amino group, reducing its potential for biological activity.
Uniqueness: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKSTOQXQDXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)




![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368429.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368432.png)

![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)

![3-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1368444.png)

